Ammonium magnesium arsenate

Übersicht

Beschreibung

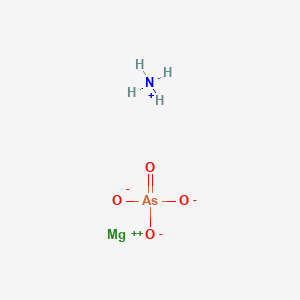

Ammonium magnesium arsenate is a chemical compound with the formula MgNH₄AsO₄. It is a crystalline solid that contains magnesium, ammonium, and arsenate ions. This compound is known for its unique properties and has been studied for various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ammonium magnesium arsenate can be synthesized through a precipitation reaction. One common method involves mixing a solution of magnesium chloride (MgCl₂) with a solution of ammonium arsenate ((NH₄)₃AsO₄). The reaction typically occurs under controlled pH conditions to ensure the formation of the desired compound. The precipitate is then filtered, washed, and dried to obtain pure magnesium ammonium arsenate .

Industrial Production Methods

In industrial settings, the production of magnesium ammonium arsenate may involve large-scale precipitation processes. The use of high-purity reagents and precise control of reaction conditions are essential to achieve consistent quality. The compound is often produced in batch reactors, where the reactants are mixed, and the precipitate is collected, washed, and dried.

Analyse Chemischer Reaktionen

Types of Reactions

Ammonium magnesium arsenate undergoes various chemical reactions, including:

Oxidation: The arsenate ion (AsO₄³⁻) can undergo oxidation reactions, although it is already in a high oxidation state.

Reduction: Reduction reactions can convert arsenate to arsenite (AsO₃³⁻) under specific conditions.

Substitution: The ammonium ion (NH₄⁺) can be substituted by other cations in certain reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) can be used.

Reduction: Reducing agents like sodium sulfite (Na₂SO₃) are commonly employed.

Substitution: Reactions with other metal salts can lead to the substitution of ammonium ions.

Major Products Formed

Oxidation: Formation of higher oxidation state compounds.

Reduction: Formation of arsenite compounds.

Substitution: Formation of new metal arsenate compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Characteristics

- Molecular Formula : MgNH₄AsO₄

- Molecular Weight : 350.75 g/mol

- Appearance : Typically a white or colorless crystalline powder.

Chemistry

Ammonium magnesium arsenate serves as a reagent in analytical chemistry for:

- Determination of Magnesium and Arsenic : It is utilized in titrations and spectrophotometric methods to quantify these elements in various samples.

Biology

Research has focused on the biological effects of this compound, particularly regarding its toxicity and interactions with cellular components:

- Phosphate Metabolism Interference : The arsenate ion mimics phosphate ions, disrupting ATP production and leading to oxidative stress by inducing reactive oxygen species (ROS) production .

- Toxicity Studies : Chronic exposure has been linked to carcinogenic effects in humans and toxicity in aquatic organisms.

Medicine

The compound is being investigated for potential medical applications:

- Arsenic-Based Therapies : Its unique properties may offer therapeutic avenues for conditions treated with arsenic compounds, although research is ongoing.

Industry

In industrial contexts, this compound is utilized for:

- High-Purity Arsenic Production : It plays a role in processes requiring high-purity arsenic, critical for semiconductor manufacturing and other applications.

Case Study 1: Biological Treatment Systems

A study demonstrated the effectiveness of a biological treatment system that simultaneously removed ammonia, iron, manganese, and arsenic from groundwater. The system achieved significant reductions in contaminants, showcasing the potential use of this compound in water treatment processes .

| Contaminant | Initial Concentration | Final Concentration | Removal Efficiency |

|---|---|---|---|

| Ammonia | 2.9 mg N/L | <0.1 mg N/L | 98% |

| Arsenic | 23 μg/L | <10 μg/L | 100% |

| Iron | 2.9 mg/L | <0.1 mg/L | 97% |

| Manganese | 80 μg/L | <0.5 mg/L | 99% |

Case Study 2: Arsenic Removal from Leach Solutions

Research involving the precipitation of arsenic from leach solutions using magnesium chloride and ammonia chloride showed that this compound could effectively remove As(V) from contaminated sources. This study highlights its potential application in environmental remediation efforts .

Wirkmechanismus

The mechanism of action of magnesium ammonium arsenate involves its interaction with biological molecules and cellular pathways. The arsenate ion can interfere with phosphate metabolism, as it is chemically similar to phosphate ions (PO₄³⁻). This interference can disrupt cellular processes, leading to toxic effects. The compound’s effects on molecular targets and pathways are still under investigation, with ongoing research aimed at understanding its precise mechanisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Magnesium arsenate (Mg₃(AsO₄)₂): Contains magnesium and arsenate ions but lacks ammonium ions.

Ammonium arsenate ((NH₄)₃AsO₄): Contains ammonium and arsenate ions but lacks magnesium ions.

Calcium arsenate (Ca₃(AsO₄)₂): Contains calcium and arsenate ions, used in similar applications.

Uniqueness

Ammonium magnesium arsenate is unique due to the presence of both magnesium and ammonium ions, which confer distinct chemical and physical properties.

Biologische Aktivität

Ammonium magnesium arsenate, a compound formed from ammonium, magnesium, and arsenate ions, has garnered attention due to its biological activity and potential applications in various fields, including agriculture and environmental science. This article delves into the biological effects, mechanisms of action, and relevant case studies associated with this compound.

- Chemical Formula :

- Molecular Weight : 350.75 g/mol

- Appearance : Typically a white or colorless crystalline powder.

The biological activity of this compound is largely attributed to the arsenate ions present in its structure. These ions can mimic phosphate ions due to their similar chemical structures, leading to interference in phosphate metabolism. This interference can disrupt essential cellular processes such as:

- ATP Production : Arsenate disrupts ATP synthesis by inhibiting key enzymes in the citric acid cycle and uncoupling oxidative phosphorylation, leading to decreased energy production in cells .

- Oxidative Stress : The presence of arsenate induces the production of reactive oxygen species (ROS), which can cause oxidative damage to cellular components, including DNA and proteins .

Toxicity

This compound exhibits toxic effects on various biological systems:

- Human Health : Chronic exposure to arsenic compounds is linked to carcinogenic effects and other health issues. The Minimum Risk Level for acute oral exposure is noted at 0.005 mg/kg/day .

- Aquatic Life : The compound is classified as toxic to aquatic organisms, potentially causing long-term adverse effects on ecosystems .

Plant Interactions

Research has shown that arsenate affects plant growth and metabolism:

- Photosynthesis and Growth : Arsenic limits the efficiency of carbon uptake by plants by disrupting metabolic pathways, leading to reduced photosynthesis and transpiration rates .

- Antioxidant Response : Plants exposed to arsenic exhibit increased production of antioxidants and phytochelatins as a defense mechanism against oxidative stress induced by arsenic toxicity .

1. Arsenic Removal from Contaminated Water

A study demonstrated the effectiveness of a biological treatment process that simultaneously removed ammonia and arsenic from groundwater. The treatment involved the use of ammonia-oxidizing bacteria that converted ammonia to nitrate while reducing arsenic levels below regulatory limits. This innovative approach highlights the potential for using this compound in bioremediation efforts .

| Contaminant | Initial Concentration | Final Concentration | Removal Efficiency |

|---|---|---|---|

| Ammonia | 2.9 mg N/L | Below detection | 98% |

| Arsenic | 23 µg/L | Below 10 µg/L | Consistent removal |

2. Agricultural Applications

In agricultural settings, this compound has been studied for its role in nutrient delivery and pest management. However, caution is advised due to its potential toxicity. Research continues to explore its application while mitigating risks associated with arsenic exposure .

Eigenschaften

IUPAC Name |

azanium;magnesium;arsorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsH3O4.Mg.H3N/c2-1(3,4)5;;/h(H3,2,3,4,5);;1H3/q;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIIQUCFATSFCBP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[O-][As](=O)([O-])[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsH4MgNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30163374 | |

| Record name | Ammonium magnesium arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14644-70-3 | |

| Record name | Ammonium magnesium arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014644703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium magnesium arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMMONIUM MAGNESIUM ARSENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IY0HGG374 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.